molecular formula C22H24N2O4 B2363871 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide CAS No. 941938-70-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide

Cat. No. B2363871
CAS RN: 941938-70-1
M. Wt: 380.444
InChI Key: DUGHPJWFRWCJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been reported . The reaction is mediated by CuI and NaHCO3 in acetonitrile .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research has focused on synthesizing a series of N-(1-benzylpiperidin-4-yl)arylacetamides, including compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide , and evaluating their binding properties for σ1 and σ2 receptors. These studies revealed that such compounds generally show higher affinity for σ1 over σ2 receptors. The structure-activity relationship (SAR) analysis indicates that the aromatic ring's replacement or substitution patterns significantly affect the σ1 receptor affinity, with certain substitutions leading to a loss in affinity or maintaining similar affinity levels (Huang, Hammond, Wu, & Mach, 2001).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-21(23-14-18-6-7-19-20(13-18)28-15-27-19)22(26)24-10-8-17(9-11-24)12-16-4-2-1-3-5-16/h1-7,13,17H,8-12,14-15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGHPJWFRWCJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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